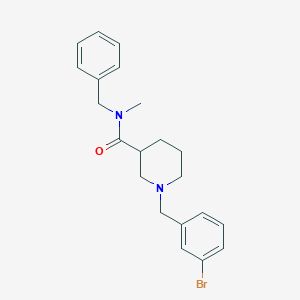
1-(2,4-dichlorobenzyl)-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dichlorobenzyl)-1H-indazole, also known as AB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. Synthetic cannabinoids are compounds that mimic the effects of natural cannabinoids found in cannabis, such as THC (tetrahydrocannabinol). AB-FUBINACA is one of the most potent synthetic cannabinoids available and has been associated with several adverse effects, including seizures, psychosis, and death.
作用機序
The mechanism of action of 1-(2,4-dichlorobenzyl)-1H-indazole is similar to that of natural cannabinoids, such as THC. This compound binds to the CB1 and CB2 receptors in the brain, which leads to the activation of several signaling pathways. These pathways are responsible for the psychoactive effects of 1-(2,4-dichlorobenzyl)-1H-indazole, such as euphoria, relaxation, and altered perception.
Biochemical and physiological effects:
1-(2,4-dichlorobenzyl)-1H-indazole has been shown to have several biochemical and physiological effects on the human body. This compound has been associated with increased heart rate, blood pressure, and body temperature. It has also been shown to affect the release of neurotransmitters in the brain, leading to altered mood and behavior.
実験室実験の利点と制限
One advantage of using 1-(2,4-dichlorobenzyl)-1H-indazole in laboratory experiments is its potency. This compound can produce strong and consistent effects, making it useful for studying the effects of synthetic cannabinoids on the human body. However, one limitation of using 1-(2,4-dichlorobenzyl)-1H-indazole is its potential for adverse effects, such as seizures and psychosis. Researchers must take appropriate safety measures when handling this compound to minimize the risk of these adverse effects.
将来の方向性
There are several future directions for research involving 1-(2,4-dichlorobenzyl)-1H-indazole. One area of interest is the development of new synthetic cannabinoids that are safer and less potent than 1-(2,4-dichlorobenzyl)-1H-indazole. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the human body, as little is currently known about the potential health risks associated with these compounds. Finally, research is needed to understand the mechanisms underlying the adverse effects of synthetic cannabinoids, such as seizures and psychosis, to develop effective treatments and prevention strategies.
合成法
The synthesis of 1-(2,4-dichlorobenzyl)-1H-indazole involves several steps, starting with the preparation of 2,4-dichlorobenzyl bromide. This intermediate is then reacted with 1H-indazole in the presence of a base to form the final product. The synthesis of 1-(2,4-dichlorobenzyl)-1H-indazole is relatively straightforward and can be accomplished using standard laboratory equipment and techniques.
科学的研究の応用
1-(2,4-dichlorobenzyl)-1H-indazole has been widely used in scientific research to study the effects of synthetic cannabinoids on the human body. This compound has been shown to bind strongly to the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of natural cannabinoids. Studies have also shown that 1-(2,4-dichlorobenzyl)-1H-indazole has a higher affinity for these receptors than THC, making it more potent.
特性
製品名 |
1-(2,4-dichlorobenzyl)-1H-indazole |
|---|---|
分子式 |
C14H10Cl2N2 |
分子量 |
277.1 g/mol |
IUPAC名 |
1-[(2,4-dichlorophenyl)methyl]indazole |
InChI |
InChI=1S/C14H10Cl2N2/c15-12-6-5-11(13(16)7-12)9-18-14-4-2-1-3-10(14)8-17-18/h1-8H,9H2 |
InChIキー |
MFDFIORYRFXGIN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=NN2CC3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
C1=CC=C2C(=C1)C=NN2CC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4-Phenylpiperazin-1-yl)[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B246833.png)

![1-Phenyl-4-{[1-(3-pyridinylmethyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B246837.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B246838.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246841.png)

![N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide](/img/structure/B246843.png)


![1-[(3-chlorophenyl)methyl]-N-methyl-N-(phenylmethyl)-3-piperidinecarboxamide](/img/structure/B246850.png)

